

A Technical Guide to the Synthesis of 3-(Bromomethyl)-3-fluorooxetane

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Compound of Interest

Compound Name: 3-(Bromomethyl)-3-fluorooxetane

Cat. No.: B1289158

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Audience: Researchers, scientists, and drug development professionals.

Core Focus: This document outlines a probable synthetic pathway for **3-(Bromomethyl)-3-fluorooxetane**, a key intermediate in the development of fluorinated pharmaceuticals and agrochemicals. While a singular "first synthesis" publication is not readily identifiable in the surveyed literature, this guide constructs a chemically sound and referenced route based on established methodologies for the synthesis of analogous oxetane derivatives. The reactive bromomethyl group allows for straightforward coupling with nucleophiles, and the fluorinated oxetane moiety can enhance metabolic stability, membrane permeability, and binding affinity of active molecules.^[1]

Physicochemical Properties

A summary of the known physical and chemical properties of the target compound and its immediate precursor is provided below.

Table 1: Physicochemical Data of **3-(Bromomethyl)-3-fluorooxetane**

Property	Value	Source
CAS Number	865451-86-1	
Molecular Formula	C ₄ H ₆ BrFO	MySkinRecipes
Molecular Weight	168.99 g/mol	MySkinRecipes
Boiling Point	149.6 ± 25.0 °C (Predicted)	MySkinRecipes
Density	1.66 ± 0.1 g/cm ³ (Predicted)	MySkinRecipes
Spectroscopic Data	¹ H NMR, ¹³ C NMR, IR, MS available	[2]

Table 2: Physicochemical Data of 3-Fluoro-3-(hydroxymethyl)oxetane

Property	Value	Source
CAS Number	865451-85-0	[3]
Molecular Formula	C ₄ H ₇ FO ₂	[3]
Molecular Weight	106.10 g/mol	[3]
Boiling Point	137.5 ± 15.0 °C (at 760 Torr)	[3]

Proposed Synthetic Pathway

The synthesis of **3-(Bromomethyl)-3-fluorooxetane** is most logically achieved through a two-step process, beginning with the formation of the key intermediate, 3-Fluoro-3-(hydroxymethyl)oxetane, followed by the bromination of the primary alcohol.



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Caption: Proposed multi-step synthesis of **3-(Bromomethyl)-3-fluorooxetane**.

Experimental Protocols

Part 1: Synthesis of 3-Fluoro-3-(hydroxymethyl)oxetane

The synthesis of 3,3-disubstituted oxetanes can be achieved from appropriately substituted dialkyl malonates.^[4] This procedure outlines a plausible route to the key alcohol intermediate.

Step A: Reduction of Diethyl 2-((benzyloxy)methyl)-2-fluoromalonate to 2-((BenzylOxy)methyl)-2-fluoropropane-1,3-diol

- Reaction Setup: A dry, three-necked round-bottom flask is equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon).
- Reagent Addition: A solution of diethyl 2-((benzyloxy)methyl)-2-fluoromalonate (1.0 equivalent) in anhydrous tetrahydrofuran (THF) is added dropwise to a stirred suspension of lithium aluminum hydride (LiAlH_4) (2.0-2.5 equivalents) in anhydrous THF at 0 °C (ice bath).
- Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.
- Work-up: The reaction is carefully quenched by the sequential dropwise addition of water, followed by 15% aqueous sodium hydroxide, and finally more water. The resulting precipitate is filtered off, and the filtrate is concentrated under reduced pressure. The crude product can be purified by column chromatography.

Step B: Cyclization to 3-((BenzylOxy)methyl)-3-fluorooxetane

- Tosylation: The diol from the previous step (1.0 equivalent) is dissolved in pyridine or dichloromethane, and p-toluenesulfonyl chloride (TsCl) (1.0-1.1 equivalents) is added portion-wise at 0 °C. The reaction is stirred at room temperature until the mono-tosylated intermediate is formed (monitored by TLC).
- Cyclization: Without isolating the tosylate, the reaction mixture is treated with a strong base such as sodium hydride (NaH) (1.1-1.2 equivalents) to induce intramolecular Williamson ether synthesis, forming the oxetane ring.^[4]

- Purification: The reaction is quenched, extracted with an organic solvent, washed, dried, and concentrated. The product is purified by column chromatography.

Step C: Deprotection to 3-Fluoro-3-(hydroxymethyl)oxetane

- Hydrogenolysis: The protected oxetane is dissolved in a suitable solvent like ethanol or ethyl acetate. Palladium on carbon (Pd/C, 10 mol%) is added, and the mixture is stirred under a hydrogen atmosphere until the debenzylation is complete.
- Isolation: The catalyst is removed by filtration through Celite, and the solvent is evaporated to yield 3-Fluoro-3-(hydroxymethyl)oxetane.

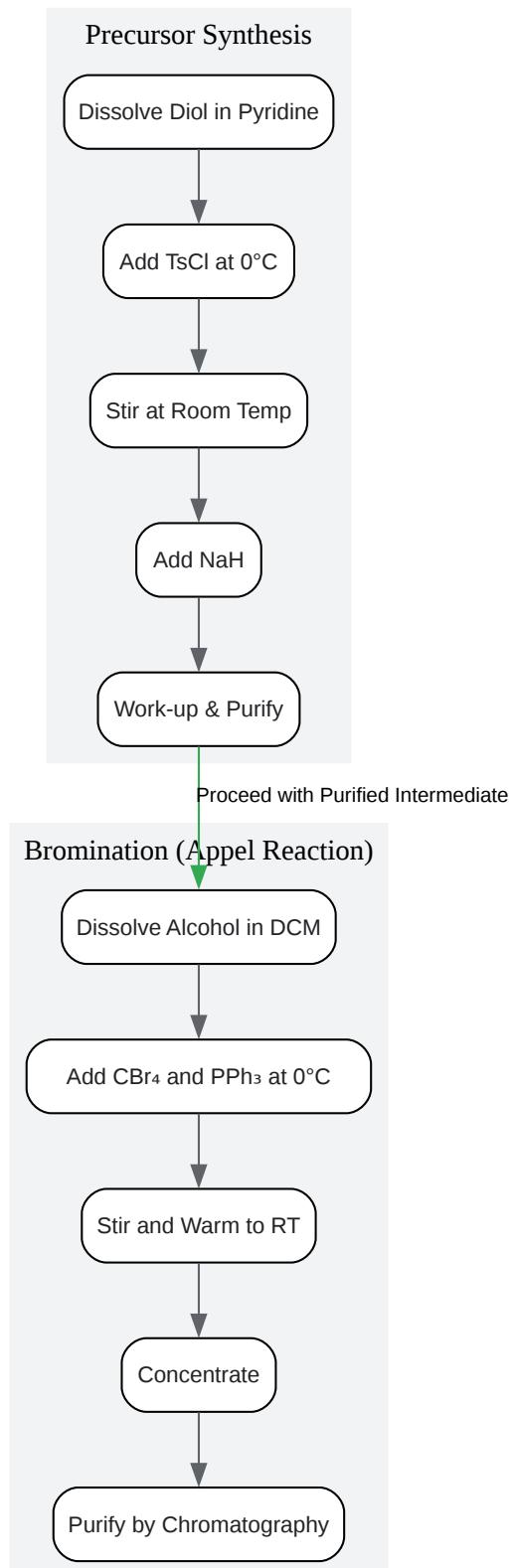
Part 2: Bromination of 3-Fluoro-3-(hydroxymethyl)oxetane

The conversion of the primary alcohol to the corresponding bromide can be accomplished via several methods. The Appel reaction is a common and effective choice.

- Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add 3-Fluoro-3-(hydroxymethyl)oxetane (1.0 equivalent) and anhydrous dichloromethane.
- Reagent Addition: Add triphenylphosphine (PPh_3) (1.5 equivalents) and carbon tetrabromide (CBr_4) (1.3 equivalents) to the cooled solution (0°C).^[5]
- Reaction: The resulting mixture is stirred at 0°C for 30 minutes and then allowed to warm to room temperature.^[5] The reaction progress is monitored by TLC.
- Work-up and Purification: Upon completion, the reaction mixture is concentrated under reduced pressure. The residue is then purified by flash column chromatography on silica gel to afford the pure **3-(Bromomethyl)-3-fluorooxetane**.^[5] The byproduct, triphenylphosphine oxide, can be challenging to remove but may be precipitated out with a non-polar solvent or by forming a complex with zinc chloride.^[5]

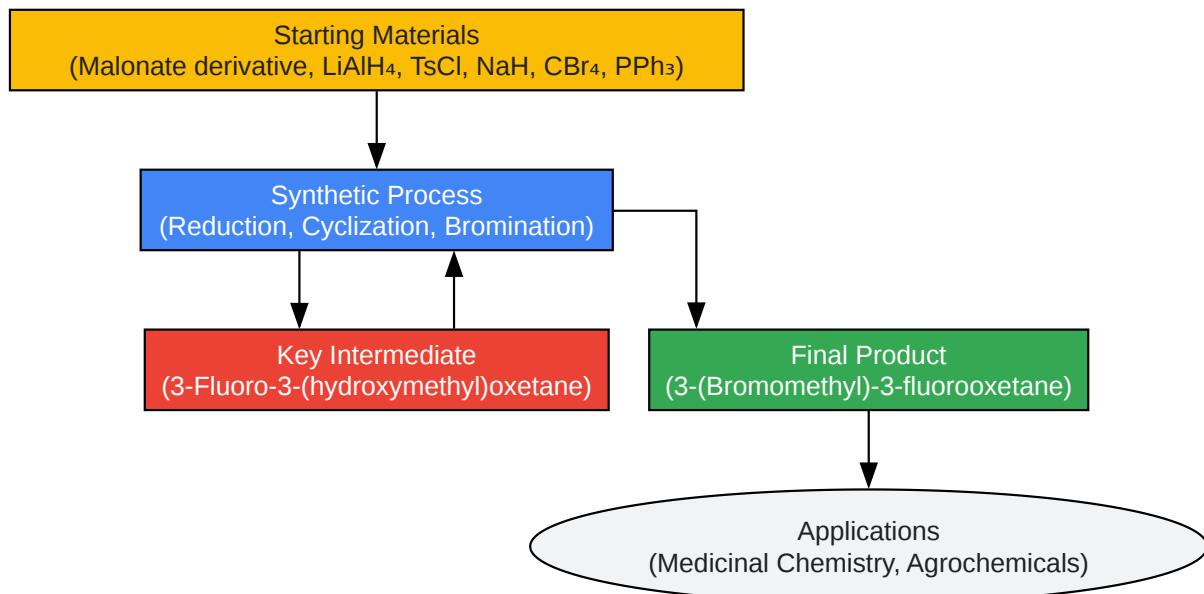
An alternative to the Appel reaction is the use of phosphorus tribromide (PBr_3). This reaction also typically proceeds with inversion of configuration via an $\text{S}_{\text{n}}2$ mechanism and is effective for primary and secondary alcohols.^{[6][7]}

Workflow and Relationship Diagrams



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Caption: Key experimental workflows for the synthesis of the target compound.



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Caption: Logical relationship from starting materials to final application.

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